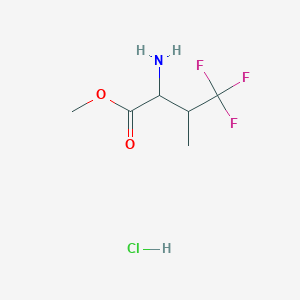
Methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate hydrochloride is a chemical compound with the molecular formula C6H10F3NO2·HCl. It is known for its unique structural features, including the presence of trifluoromethyl and amino groups, which contribute to its distinct chemical properties. This compound is used in various scientific research applications due to its potential in different fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as methyl 3-methylbutanoate and trifluoroacetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium hydroxide in methanol to facilitate the reaction.
Purification: The product is purified through crystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include:
Batch or Continuous Processing: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow systems.
Optimization: Reaction parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include:
Substituted Derivatives: Products with various substituents replacing the amino group.
Oxidized or Reduced Forms: Compounds with altered oxidation states.
Hydrolyzed Products: Carboxylic acids resulting from ester hydrolysis.
Scientific Research Applications
Methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and activity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4,4,4-trifluorobutanoate: Similar structure but lacks the methyl group at the 3-position.
Methyl 2-amino-3,3,3-trifluoropropanoate: Shorter carbon chain and different substitution pattern.
Methyl 2-amino-4,4,4-trifluoro-3-hydroxybutanoate: Contains a hydroxyl group instead of a methyl group.
Uniqueness
Methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate hydrochloride is unique due to the presence of both trifluoromethyl and amino groups, which confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H11ClF3NO2 |
|---|---|
Molecular Weight |
221.60 g/mol |
IUPAC Name |
methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C6H10F3NO2.ClH/c1-3(6(7,8)9)4(10)5(11)12-2;/h3-4H,10H2,1-2H3;1H |
InChI Key |
YFCRULHFEXSQTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OC)N)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















